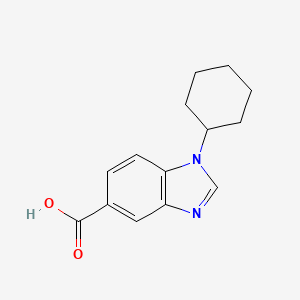

1-Cyclohexylbenzodiazole-5-carboxylic acid

Description

Contextualization within Benzimidazole (B57391) Chemistry and Carboxylic Acid Chemistry

1-Cyclohexylbenzodiazole-5-carboxylic acid is a molecule that integrates two important chemical moieties: a benzimidazole core and a carboxylic acid functional group. The benzimidazole structure is a heterocyclic aromatic organic compound, characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. rsc.org This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of natural nucleotides, allowing for interactions with various biological macromolecules. medcraveonline.com The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a foundational reaction in heterocyclic chemistry. rsc.orgmdpi.com

The carboxylic acid group (-COOH) is a functional group consisting of a carbonyl group (C=O) with a hydroxyl group (O-H) attached to the same carbon atom. wikipedia.org Carboxylic acids are widespread in nature and are characterized by their acidic properties. In the context of complex molecules like this compound, the carboxylic acid group can significantly influence solubility, and the ability to form salts, esters, and amides, and can act as a key interaction point in biological systems. The presence of a cyclohexyl group, a non-polar cyclic alkyl substituent, attached to one of the nitrogen atoms of the benzimidazole ring, adds a three-dimensional character and lipophilicity to the molecule, which can influence its binding to biological targets. nih.gov

Historical Perspective of Benzimidazole-Derived Compounds in Academic Research

The study of benzimidazole-derived compounds has a rich history in academic and industrial research, primarily driven by their diverse biological activities. Since their discovery, benzimidazoles have been identified as a "privileged scaffold" in medicinal chemistry due to their ability to bind to a wide range of biological targets. medcraveonline.comresearchgate.net

Historically, research has led to the development of numerous benzimidazole-based drugs with a wide array of applications. For instance, compounds like thiabendazole (B1682256) and mebendazole (B1676124) are well-known anthelmintic agents used to treat parasitic worm infections. nih.gov Other derivatives have been developed as antifungal agents (e.g., benomyl), antiulcer drugs (e.g., omeprazole, though technically a benzimidazole sulfoxide), antihistamines (e.g., astemizole), and even anticancer agents. rsc.orgnih.gov The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a vast chemical space for researchers to explore and optimize for specific therapeutic effects. nih.gov The ongoing research into benzimidazole derivatives continues to yield compounds with novel biological activities, including analgesic, anti-inflammatory, antiviral, and antimicrobial properties. rsc.orgresearchgate.net

Overview of Research Significance and Potential Academic Contributions of this compound

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests several avenues for potential academic contributions. The unique combination of the benzimidazole core, the N-cyclohexyl substituent, and the 5-carboxylic acid group makes it an interesting candidate for investigation in several fields.

The academic significance of this compound would lie in its potential as a novel scaffold for drug discovery. The N-cyclohexyl group can provide a lipophilic anchor for binding to protein targets, while the carboxylic acid at the 5-position can act as a hydrogen bond donor and acceptor, or as a point for further chemical modification to create libraries of related compounds. For example, similar benzimidazole carboxylic acid derivatives have been explored as potent and selective 5-HT4 receptor antagonists. nih.gov

Furthermore, the synthesis of this compound itself could present interesting academic challenges and opportunities for the development of new synthetic methodologies. One-pot synthesis methods are being explored for other benzimidazole derivatives to create more sustainable and efficient chemical processes. medcraveonline.com

Below is a data table of related compounds to provide context for the potential properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid | C14H16N2O2 | 244.29 | A structural isomer of the title compound. cymitquimica.com |

| 1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid | C15H18N2O2 | 258.32 | A related compound with a methyl group at the 2-position. matrixscientific.com |

| 1-Cyclohexyl-2-thien-2-yl-1H-benzimidazole-5-carboxylic acid | C18H18N2O2S | 326.42 | A related compound with a thiophene (B33073) group at the 2-position. scbt.com |

| Cyclohexanecarboxylic acid | C7H12O2 | 128.17 | A precursor and fragment of the title compound. wikipedia.org |

The exploration of this compound and its derivatives could contribute to the ongoing development of new therapeutic agents and a deeper understanding of the structure-activity relationships of benzimidazole-based compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTQDVBTYFQIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexylbenzodiazole 5 Carboxylic Acid and Its Analogs

General Synthetic Routes to Benzimidazole-Carboxylic Acids

The synthesis of the benzimidazole (B57391) core, particularly those bearing a carboxylic acid moiety, is a well-established area of heterocyclic chemistry. The most prevalent and classical approach is the Phillips method, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. researchgate.netrsc.org This reaction is typically facilitated by strong acids like hydrochloric acid or polyphosphoric acid under vigorous heating conditions. dergipark.org.trnih.gov

Modern advancements have introduced milder and more efficient variations. For instance, the condensation of o-phenylenediamines with aldehydes has become a popular alternative, often requiring an oxidative step to form the aromatic benzimidazole ring. dergipark.org.trrsc.org A variety of catalysts, including Lewis acids, have been employed to improve the yields and purity of these reactions under less harsh conditions. dergipark.org.trmdpi.com

One-pot methodologies have also been developed to streamline the synthesis. A notable example involves the reductive cyclization of o-nitroanilines with aldehydes, which forms the benzimidazole ring in a single step. medcraveonline.com Another innovative one-pot approach utilizes the peptide coupling agent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to promote the reaction between o-aryldiamines and carboxylic acids under mild, acid-free conditions. rsc.org More recently, accelerated synthesis in electrostatically charged microdroplets has been reported as a rapid, metal-free route for reacting o-aryldiamines with carboxylic acids at ambient conditions. rsc.orgnih.gov

A summary of common condensation partners for o-phenylenediamines in the synthesis of benzimidazoles is provided below.

| Reagent Class | Specific Example | Typical Conditions | Reference |

| Carboxylic Acids | Acetic Acid | Strong acid (e.g., 4N HCl), heat | rsc.orgdergipark.org.tr |

| Aldehydes | Benzaldehyde | Oxidizing agent, various catalysts | dergipark.org.trrsc.org |

| Carboxylic Acid Derivatives | Esters, Anhydrides, Orthoesters | Acid or catalyst, heat | dergipark.org.trrsc.org |

| One-Pot Reagents | Aldehyde + o-nitroaniline | Reductive cyclization (e.g., Na2S2O4) | medcraveonline.com |

Targeted Synthesis Strategies for 1-Cyclohexylbenzodiazole-5-carboxylic Acid

The specific synthesis of this compound requires a multi-step approach that logically combines the formation of the benzimidazole-5-carboxylic acid core with the subsequent introduction of the cyclohexyl group at the N-1 position.

A common and effective strategy proceeds as follows:

Formation of the Benzimidazole Core : The synthesis typically begins with a substituted o-phenylenediamine, namely 3,4-diaminobenzoic acid or its corresponding ester (e.g., methyl 3,4-diaminobenzoate). This starting material is then condensed with a one-carbon synthon. Formic acid or triethyl orthoformate are frequently used for this purpose, leading to the cyclization and formation of benzimidazole-5-carboxylic acid or its ester. Using the ester form is often preferred to protect the carboxylic acid group during the subsequent alkylation step. researchgate.net

N-Alkylation : The crucial step of introducing the cyclohexyl group is achieved through N-alkylation. The nitrogen of the benzimidazole-5-carboxylate ester is deprotonated using a suitable base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3), in an aprotic polar solvent like N,N-dimethylformamide (DMF). researchgate.net The resulting benzimidazolate anion then acts as a nucleophile, attacking an alkylating agent like cyclohexyl bromide or cyclohexyl iodide to form the N-C bond. researchgate.net Phase-transfer catalysts, including quaternary ammonium (B1175870) salts or crown ethers, can be employed to enhance the efficiency of this alkylation reaction. electronicsandbooks.comgoogle.com

Hydrolysis : In the final step, if an ester was used as the starting material, it is hydrolyzed to the free carboxylic acid. This is typically accomplished under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup to protonate the carboxylate.

This sequential approach, separating ring formation from N-alkylation, provides a reliable and high-yielding route to the target compound.

Approaches to Asymmetric Synthesis in Benzimidazole-Carboxylic Acid Systems

While this compound is an achiral molecule, the broader class of benzimidazole-carboxylic acids includes many chiral analogs of significant interest. Asymmetric synthesis in this context focuses on introducing chirality, typically at the C2-position or through atropisomerism. nih.govbohrium.com

Historically, the asymmetric functionalization of benzimidazoles has predominantly involved reactions at the nucleophilic nitrogen atom. nih.gov However, recent research has focused on achieving enantioselectivity at the C2 carbon. One successful strategy employs a copper hydride (CuH)-catalyzed approach for the C2-allylation of benzimidazoles using 1,3-dienes as pronucleophiles. This method effectively reverses the inherent reactivity of the benzimidazole nucleus, favoring C2 functionalization over N-alkylation and proceeding with high stereoselectivity. nih.gov

Another sophisticated approach involves the creation of axially chiral benzimidazoles, known as atropisomers. These molecules possess chirality due to hindered rotation around a single bond (e.g., a C-N or N-N bond). The enantioselective synthesis of N-N axially chiral benzimidazoles has been achieved through palladium-catalyzed intramolecular Buchwald-Hartwig amination, allowing for the construction of novel, sterically constrained structures with high enantiopurity. bohrium.com

| Asymmetric Strategy | Chiral Feature | Key Method | Catalyst/Reagent | Reference |

| C2-Functionalization | Point Chirality at C2 | Enantioselective Allylation | Copper Hydride (CuH) | nih.gov |

| Atropisomerism | Axial Chirality (N-N axis) | Intramolecular Amination | Palladium / Chiral Ligands (e.g., (R)-SEGPHOS) | bohrium.com |

Exploration of Sustainable Synthetic Pathways

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing benzimidazole derivatives. eprajournals.com These sustainable pathways aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Key areas of exploration in sustainable synthesis include:

Use of Green Solvents : Water is an ideal green solvent, and methods have been developed that utilize water as the reaction medium. jksus.org Some procedures involve simple grinding of reactants with a catalytic amount of water at room temperature, which simplifies the experimental process and avoids organic solvents. jksus.org

Solvent-Free Conditions : Reactions conducted without any solvent represent a highly sustainable option. The condensation of o-phenylenediamines with aldehydes or their derivatives can often be performed under solvent-free conditions, sometimes facilitated by solid catalysts. eprajournals.com

Alternative Energy Sources : Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. dergipark.org.trmdpi.comsemanticscholar.org These energy sources can dramatically reduce reaction times from hours to minutes and often lead to higher product yields and purity compared to conventional heating. dergipark.org.tr

Recyclable Catalysts : The use of heterogeneous catalysts is a cornerstone of green chemistry because of their ease of separation and potential for recycling. mdpi.com Materials such as zeolites, inorganic clays, and metal nanoparticles supported on polymers or alginate beads have been successfully used as recyclable catalysts for benzimidazole synthesis. dergipark.org.trmdpi.comnih.gov

Novel Reaction Media : Deep eutectic solvents (DES) are being explored as biodegradable and low-cost alternatives to traditional volatile organic solvents. nih.gov In some cases, DES can function as both the solvent and the catalyst, further simplifying the reaction system. nih.gov Similarly, the use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in water can create micelles that act as microreactors, promoting the reaction and avoiding the need for organic solvents. lookchem.com

The table below summarizes various sustainable approaches for benzimidazole synthesis.

| Sustainable Approach | Principle | Example Condition | Benefits | Reference |

| Green Solvent | Use of water instead of organic solvents | Grinding reactants with water | Environmentally friendly, simple workup | jksus.org |

| Microwave-Assisted Synthesis | Rapid heating via microwave energy | Er(OTf)3 catalyst, 5 min reaction | Short reaction times, high yields | dergipark.org.trmdpi.com |

| Heterogeneous Catalysis | Use of a recyclable solid catalyst | Copper(II)-loaded alginate beads | Catalyst reusability, reduced waste | nih.gov |

| Deep Eutectic Solvents | Biodegradable solvent/catalyst system | DES as reaction medium | Simplified procedure, low toxicity | nih.gov |

| Solvent-Free Reaction | Elimination of solvent | Condensation using a solid catalyst | Reduced environmental impact | eprajournals.com |

Structural Elucidation and Conformational Analysis of 1 Cyclohexylbenzodiazole 5 Carboxylic Acid

Single-Crystal X-ray Diffraction Studies of 1-Cyclohexylbenzodiazole-5-carboxylic Acid and its Congeners

While the precise crystal structure of this compound is not publicly available, a detailed single-crystal X-ray diffraction study of its close congener, 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid, provides significant insights into the likely structural characteristics of this class of compounds. nih.gov The study of this furan-substituted analogue reveals critical details about the molecular geometry and packing within the crystalline lattice.

The asymmetric unit of 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid contains two independent molecules. nih.gov The core benzimidazole (B57391) ring system in both molecules is nearly planar. The furan (B31954) ring, however, is rotated out of the plane of the benzimidazole system, indicating a degree of conformational flexibility around the single bond connecting the two heterocyclic rings. nih.gov

Below is a table summarizing the crystallographic data for 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 310.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1402 (3) |

| b (Å) | 11.2446 (3) |

| c (Å) | 15.6061 (5) |

| β (°) | 101.334 (2) |

| Volume (ų) | 1572.68 (8) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 100 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid is predominantly directed by intermolecular hydrogen bonds. nih.gov The carboxylic acid group is a key participant in these interactions, forming O—H···N hydrogen bonds. Specifically, the hydroxyl group of the carboxylic acid on one molecule donates a proton to a nitrogen atom of the benzimidazole ring on an adjacent molecule. This interaction links the molecules into infinite, non-interacting chains that extend along the b-axis of the crystal lattice. nih.gov

The formation of such hydrogen-bonded chains is a common supramolecular motif in carboxylic acid-containing heterocyclic compounds. These directional interactions are crucial in stabilizing the crystal structure. nih.gov

The table below details the hydrogen bond geometry in the crystal structure of 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid. nih.gov

| Donor (D)—H···Acceptor (A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O2—H2···N2ⁱ | 0.99 (5) | 1.66 (5) | 2.653 (3) | 173 (4) |

| O4—H4···N4ⁱⁱ | 0.75 (5) | 1.94 (5) | 2.653 (4) | 159 (5) |

| Symmetry codes: (i) -x + 1, y + 1/2, -z + 1; (ii) -x, y + 1/2, -z. |

Investigations into Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of solid-state materials. Different polymorphs of a compound can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, the potential for polymorphic behavior exists due to the molecule's conformational flexibility and the presence of functional groups capable of forming various hydrogen bonding patterns. Factors such as solvent of crystallization and temperature can influence which polymorphic form is obtained.

Conformational Preferences and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the cyclohexyl and benzimidazole moieties, as well as the orientation of the carboxylic acid group. The cyclohexyl group can adopt different chair and boat conformations, with the chair conformation typically being the most stable. The attachment of the cyclohexyl ring to the benzimidazole nitrogen introduces the possibility of equatorial and axial orientations, which would have different steric implications and energetic stabilities.

Furthermore, rotation around the C-C bond between the benzimidazole ring and the carboxylic acid group can lead to different conformers. The planarity of the carboxylic acid group with respect to the aromatic ring is influenced by a balance of electronic effects and steric hindrance from neighboring groups. The energy barriers associated with these rotations would dictate the conformational dynamics of the molecule in solution and its preferred conformation in the solid state. Detailed computational studies would be necessary to quantify these rotational barriers and predict the most stable conformers.

Spectroscopic Characterization of 1 Cyclohexylbenzodiazole 5 Carboxylic Acid

Infrared and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For 1-Cyclohexylbenzodiazole-5-carboxylic acid, the spectra are expected to show characteristic bands corresponding to its three main structural components: the carboxylic acid group, the benzodiazole ring, and the cyclohexyl substituent.

The carboxylic acid functional group gives rise to several distinct and easily identifiable bands. Due to strong intermolecular hydrogen bonding, which leads to the formation of cyclic dimers, the O-H stretching vibration appears as a very broad and strong absorption band in the IR spectrum, typically spanning from 3300 to 2500 cm⁻¹. orgchemboulder.comlibretexts.org Superimposed on this broad band are the sharper C-H stretching vibrations from the cyclohexyl and aromatic moieties. The carbonyl (C=O) stretching vibration of the carboxylic acid results in a very strong and sharp band, generally found between 1730 and 1700 cm⁻¹ for saturated acids and 1710 to 1680 cm⁻¹ for aromatic acids where conjugation can lower the frequency. spectroscopyonline.com In Raman spectroscopy, the carbonyl frequency is often observed at a lower wavenumber (around 1670 cm⁻¹) due to molecular polymerization in the solid state. ias.ac.in Other key vibrations for the carboxyl group include the C-O stretch, typically located in the 1320-1210 cm⁻¹ region, and the out-of-plane O-H bend, which produces a broad band around 960-900 cm⁻¹. orgchemboulder.comspectroscopyonline.com

The benzodiazole core contributes to absorptions in the aromatic region of the spectrum. C-H stretching vibrations from the aromatic ring typically appear just above 3000 cm⁻¹. Aromatic C=C and C=N ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The cyclohexyl group is identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful for analyzing centrosymmetric structures, such as the carboxylic acid dimer, which may be present. psu.edu

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak |

| Cyclohexyl Group | C-H stretch | 2950 - 2850 | Strong |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Very Strong |

| Aromatic Ring | C=C / C=N stretch | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in this compound.

In the ¹H NMR spectrum, the proton of the carboxylic acid (–COOH) is highly characteristic, appearing as a broad singlet in the significantly downfield region of δ 10–13 ppm. libretexts.orgprinceton.edu The protons on the benzodiazole ring would resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns being determined by the substitution pattern. The cyclohexyl group would exhibit a more complex set of signals in the aliphatic region. The single proton on the carbon atom directly attached to the nitrogen of the benzodiazole ring (the methine proton) would likely appear as a multiplet, deshielded relative to the other cyclohexyl protons. The remaining ten protons of the cyclohexyl ring would produce a series of overlapping multiplets in the upfield region, generally between δ 1.0 and 2.5 ppm. libretexts.org

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded and would be found in the δ 160–185 ppm range. libretexts.org The carbon atoms of the benzodiazole ring would resonate between approximately δ 110 and 150 ppm. The aliphatic carbons of the cyclohexyl group would appear in the upfield region, typically from δ 20 to 65 ppm. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (Benzodiazole-H) | 7.0 - 8.5 | Multiplets/Doublets |

| Cyclohexyl (CH-N) | 3.5 - 4.5 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C OOH) | 160 - 185 |

| Aromatic (Benzodiazole-C) | 110 - 150 |

| Cyclohexyl (C H-N) | 50 - 65 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the fused aromatic benzodiazole system. This system is expected to exhibit strong π→π* transitions. The presence of heteroatoms (nitrogen) and the carbonyl group of the carboxylic acid also allows for weaker n→π* transitions. libretexts.org

Based on data for a structurally similar compound, 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid, which has absorption maxima (λmax) at 222 nm and 273 nm, similar absorption bands can be predicted. caymanchem.com These absorptions are characteristic of the electronic transitions within the benzotriazole (B28993) ring system, which serves as a good analogue for a benzodiazole core. The exact position of these bands can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) |

|---|---|

| π→π* | ~220 - 230 |

| π→π* | ~270 - 280 |

Mass Spectrometry for Molecular Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-17]⁺ | Loss of •OH radical |

| [M-45]⁺ | Loss of •COOH radical |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations of 1 Cyclohexylbenzodiazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-Cyclohexylbenzodiazole-5-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. mdpi.comnih.gov

The process begins with geometry optimization, where the algorithm systematically adjusts the positions of all atoms to find the minimum energy conformation. This provides crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's precise architecture. researchgate.net Furthermore, DFT calculations reveal key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals also highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting its reaction mechanisms.

Illustrative Geometrical Parameters for this compound (Optimized via DFT)

This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Length | C=O (Carboxylic Acid) | 1.21 Å |

| C-O (Carboxylic Acid) | 1.35 Å | |

| N-C (Diazole-Cyclohexyl) | 1.48 Å | |

| Bond Angle | O=C-O (Carboxylic Acid) | 123.5° |

| C-N-C (Diazole Ring) | 108.2° | |

| Dihedral Angle | C-C-N-C (Cyclohexyl-Diazole) | 65.4° |

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, which serves as a fingerprint for molecular identity and structure. By simulating vibrational and magnetic resonance spectra, computational methods can validate experimental findings and provide a deeper understanding of the molecule's properties.

For this compound, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. nih.gov These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid, the N-H stretches in the diazole ring, and the C-H vibrations of the cyclohexyl and aromatic rings. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com Comparing calculated chemical shifts with experimental data helps confirm the molecular structure and assign specific signals to each proton and carbon atom in the molecule. Theoretical UV-Vis spectra can also be computed to understand the electronic transitions responsible for the molecule's absorption of light. mdpi.com

Illustrative Calculated Spectroscopic Data for this compound

This table presents hypothetical data for illustrative purposes.

| Spectrum | Parameter | Calculated Value | Assignment |

| IR | Vibrational Frequency | 1725 cm⁻¹ | C=O stretch (Carboxylic Acid) |

| Vibrational Frequency | 3050 cm⁻¹ | Aromatic C-H stretch | |

| Vibrational Frequency | 2935 cm⁻¹ | Aliphatic C-H stretch (Cyclohexyl) | |

| ¹H NMR | Chemical Shift (δ) | 12.5 ppm | -COOH proton |

| Chemical Shift (δ) | 7.8 - 8.2 ppm | Aromatic protons | |

| Chemical Shift (δ) | 1.2 - 2.1 ppm | Cyclohexyl protons | |

| ¹³C NMR | Chemical Shift (δ) | 168 ppm | -COOH carbon |

| Chemical Shift (δ) | 120 - 145 ppm | Aromatic/Diazole carbons |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time in a simulated physiological environment (e.g., in water). mdpi.comnih.gov For this compound, MD is crucial for exploring its conformational space, particularly the flexibility of the cyclohexyl ring and the rotation around the bond connecting it to the benzodiazole core. tandfonline.comnih.gov

An MD simulation tracks the movements of all atoms over a set period (nanoseconds to microseconds), governed by a force field that approximates the interatomic forces. Analysis of the simulation trajectory can reveal the most populated conformations, the stability of the molecule, and how different parts of the molecule move relative to each other. Key metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the simulation, while Root Mean Square Fluctuation (RMSF) can identify the most flexible regions of the molecule. This information is vital for understanding how the molecule might adapt its shape upon binding to a biological target. mdpi.com

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.com This method is fundamental in drug discovery for predicting the binding mode and affinity of a compound like this compound to a specific biological target, such as a protein kinase or enzyme. biointerfaceresearch.comajchem-a.comwjarr.com

The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the strength of the interaction. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. acs.org For instance, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the benzodiazole and cyclohexyl groups could form hydrophobic and van der Waals interactions. nih.gov These predictions help to hypothesize the molecule's mechanism of action and guide the design of more potent derivatives.

Illustrative Molecular Docking Results for this compound

This table presents hypothetical data for illustrative purposes.

| Parameter | Result | Details |

| Target Protein | Spleen Tyrosine Kinase (SYK) | Implicated in inflammation and cancer |

| Binding Score | -9.5 kcal/mol | Indicates strong predicted binding affinity |

| Key Interactions | Hydrogen Bond | Carboxylic acid with Lys375 |

| Hydrogen Bond | Diazole nitrogen with Ala451 | |

| Hydrophobic Interaction | Cyclohexyl ring with Leu430, Val388 | |

| Pi-Pi Stacking | Benzodiazole ring with Phe513 |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A 3D-QSAR model for a class of benzodiazole derivatives would correlate molecular fields (steric and electrostatic) with their observed inhibitory activity (e.g., IC₅₀ values). mdpi.comjmchemsci.com

Pharmacophore modeling, often used in conjunction with QSAR, identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. nih.govnih.gov For this compound and its analogs, a pharmacophore model might consist of features like a hydrogen bond acceptor (the carboxyl oxygen), a hydrogen bond donor (the carboxyl hydrogen or diazole N-H), a hydrophobic aliphatic group (the cyclohexyl ring), and an aromatic ring feature. frontiersin.org This model serves as a 3D query to search for other molecules with a similar arrangement of features.

In Silico Screening and Virtual Library Design for Analog Development

The insights gained from QSAR and pharmacophore modeling are directly applied in in silico screening (also known as virtual screening). nih.gov The developed pharmacophore model can be used to rapidly screen large databases containing millions of virtual compounds to identify "hits"—molecules that match the required chemical features. nih.govopenaccesspub.org

This process significantly narrows down the number of candidates for experimental testing. Furthermore, these computational models guide the rational design of a virtual library of novel analogs based on the this compound scaffold. By systematically modifying different parts of the molecule (e.g., substituting the cyclohexyl ring or altering positions on the aromatic ring) in silico and predicting their activity using the QSAR model, researchers can prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties. researchgate.net

Structure Activity Relationship Sar Studies of 1 Cyclohexylbenzodiazole 5 Carboxylic Acid Derivatives

Systematic Modification of the Benzimidazole (B57391) Core and its Impact on Activity

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. ijsrst.commdpi.com Modifications to this bicyclic system, consisting of a fused benzene (B151609) and imidazole (B134444) ring, can significantly influence the molecule's biological activity. ijsrst.com SAR analyses of various benzimidazole derivatives indicate that substitutions at the N1, C2, C5, and C6 positions are particularly impactful. researchgate.netnih.gov

For the 1-cyclohexylbenzimidazole-5-carboxylic acid scaffold, the C2, C4, C6, and C7 positions are available for substitution. The electronic and steric properties of substituents at these positions can alter the molecule's interaction with biological targets.

Position C2: This position is often a key point for modification. Introducing small alkyl groups, aryl groups, or hydrogen bond donors/acceptors can drastically change the activity profile. For instance, in some series, a C2-aryl group can engage in pi-stacking interactions within a receptor binding site, enhancing potency.

Positions C4, C6, and C7: Substituents on the benzene ring portion of the core influence the molecule's electronics and lipophilicity. Electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) can affect the pKa of the imidazole nitrogen and the carboxylic acid, as well as modulate metabolic stability. nih.gov For example, introducing a halogen at the C6 position can block a potential site of metabolism and increase lipophilicity, which may enhance cell permeability and activity.

The following table illustrates the hypothetical impact of various substituents on the benzimidazole core on a generic biological activity.

| Compound | R² | R⁴ | R⁶ | R⁷ | Relative Activity |

| A | -H | -H | -H | -H | 1 |

| B | -CH₃ | -H | -H | -H | 1.5 |

| C | -Phenyl | -H | -H | -H | 5 |

| D | -H | -Cl | -H | -H | 2 |

| E | -H | -H | -F | -H | 3 |

| F | -H | -H | -OCH₃ | -H | 1.2 |

Influence of the Cyclohexyl Moiety on Biological or Material Properties

The primary roles of the cyclohexyl group in this context are:

Filling Hydrophobic Pockets: The non-polar, saturated ring is ideal for occupying hydrophobic cavities within a target protein, leading to enhanced binding affinity through van der Waals interactions.

Metabolic Stability: Compared to aromatic rings like phenyl, the saturated cyclohexyl ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.

Conformational Rigidity: The chair conformation of the cyclohexyl ring can provide a degree of conformational constraint, which may pre-organize the molecule into a bioactive conformation, thereby improving potency. mdpi.com

Replacing the cyclohexyl group with other substituents allows for the probing of the size and nature of the N1-binding pocket.

| N1-Substituent | Key Properties | Potential Impact on Activity |

| Cyclohexyl | Bulky, lipophilic, metabolically stable | Fills large hydrophobic pockets, enhances stability |

| Methyl | Small, alkyl | May be too small to effectively occupy the binding pocket |

| iso-Propyl | Branched, moderate lipophilicity | Provides some bulk, may improve selectivity |

| Phenyl | Aromatic, planar, metabolically labile | Allows for π-stacking, but may be prone to oxidation |

| Benzyl | Aromatic with flexibility | Adds a flexible linker, potentially allowing for better positioning of the phenyl ring |

Importance and Modifications of the Carboxylic Acid Group: Application of Bioisosterism in Design

The carboxylic acid group at the C5 position is a critical functional group, often acting as a key pharmacophore. nih.gov Its ability to exist as a carboxylate anion at physiological pH allows it to form strong ionic interactions (salt bridges) with basic amino acid residues like arginine or lysine (B10760008) in a protein's active site. However, the presence of a carboxylic acid can also lead to poor membrane permeability, rapid metabolism (e.g., via glucuronidation), and high plasma protein binding, which can limit oral bioavailability. nih.govnih.gov

To overcome these liabilities while retaining the essential binding interactions, medicinal chemists frequently employ the strategy of bioisosteric replacement. drughunter.com A bioisostere is a functional group that mimics the physicochemical properties of the original group, such as size, shape, and electronic distribution, but has a different atomic composition. drughunter.com

Common bioisosteres for carboxylic acids include:

Tetrazole: A 5-membered heterocyclic ring that is one of the most widely used carboxylic acid surrogates. Its pKa is similar to that of a carboxylic acid, and it can act as a hydrogen bond donor and acceptor. nih.govopenaccessjournals.com

Sulfonamide: This group is a weaker acid than a carboxylic acid but can still form key hydrogen bonds. It offers advantages such as increased lipophilicity and metabolic stability. drughunter.com

Hydroxamic Acid: Can act as a metal-chelating group and form different hydrogen bonding patterns compared to a carboxylic acid.

Acylsulfonamide: These are generally more acidic than sulfonamides and can more closely mimic the acidity of a carboxylic acid.

Hydroxyisoxazole: A planar, acidic heterocycle that can replicate the hydrogen bonding capabilities of a carboxylic acid. nih.gov

The choice of a bioisostere is highly context-dependent, and screening a panel of them is often necessary to find an optimal replacement. nih.gov

| Functional Group | Approximate pKa | Geometry | Key Features |

| Carboxylic Acid | 4-5 | Planar | Forms strong ionic bonds and H-bonds |

| Tetrazole | 4.5-5 | Planar | Good electronic mimic, metabolically stable |

| Sulfonamide | 9-10 | Tetrahedral | Weaker acid, increased lipophilicity |

| Acylsulfonamide | 2-4 | Tetrahedral | Stronger acid, can improve solubility |

| Hydroxyisoxazole | 4-5 | Planar | Planar mimic, similar acidity to COOH |

Positional Isomerism and Substituent Effects on Activity Profiles

The specific placement of functional groups on the benzimidazole core is critical for biological activity. Positional isomerism, particularly of the key carboxylic acid group, can dramatically alter the molecule's ability to bind to its target. Moving the carboxylic acid from the 5-position to the 4-, 6-, or 7-position would change the vector and distance of this key interaction point relative to the N1-cyclohexyl group and any C2-substituent.

For example, if the target protein has a basic residue optimally positioned to interact with a substituent at C5, moving the carboxylic acid to C4 or C6 may weaken or completely abolish this interaction, leading to a loss of activity. nih.gov Similarly, the placement of other substituents can have a profound effect. A bulky group at C4 might cause a steric clash with the protein surface, whereas the same group at C6 might fit into a welcoming hydrophobic pocket.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry addresses the 3D arrangement of atoms in a molecule. While the parent 1-cyclohexylbenzodiazole-5-carboxylic acid is achiral, the introduction of substituents can create stereocenters. Living systems are chiral environments, meaning that enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different pharmacological activities and metabolic fates. nih.gov

Key stereochemical considerations for this scaffold include:

Conformation of the Cyclohexyl Ring: The cyclohexyl ring predominantly exists in a low-energy chair conformation. The orientation of this ring (how it is positioned relative to the benzimidazole core) can be critical for fitting into a binding site. The flexibility of the ring allows for some conformational adaptation, but a rigid binding site may favor a specific orientation.

Introduction of Chiral Centers: If a substituent introduced on the cyclohexyl ring or elsewhere creates a chiral center, the resulting enantiomers would need to be separated and tested individually. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). The distomer may be inactive, contribute to side effects, or even have an opposing activity. nih.gov For example, substitution at the 2-position of the benzimidazole with a group like -CH(OH)CH3 would create a chiral center, necessitating an investigation into the activities of the (R) and (S) enantiomers.

Mechanisms of Biological Activity: in Vitro and Mechanistic Studies

Antimicrobial Activity Mechanisms: Antibacterial, Antifungal, Antiviral Research

Extensive literature searches did not yield any specific studies on the antibacterial, antifungal, or antiviral mechanisms of 1-Cyclohexylbenzodiazole-5-carboxylic acid. While research exists on the antimicrobial properties of various carboxylic acids and benzothiazole derivatives, this information is not directly applicable to the unique chemical structure of this compound. Carboxylic acids, as a broad class, can exert antimicrobial effects through mechanisms such as disrupting the cell membrane and inhibiting metabolic processes. However, without direct experimental evidence, the specific contributions of the cyclohexyl and benzodiazole moieties to the antimicrobial activity of the target compound remain unknown.

Investigation of Cellular Membrane Integrity Disruption

There is currently no available scientific literature or research data investigating the effect of this compound on the cellular membrane integrity of microorganisms. Therefore, it is not possible to determine if this compound disrupts microbial cell membranes as a mechanism of antimicrobial action.

Elucidation of Microbial Growth Inhibition and Cell Cycle Interference

No published studies were found that specifically examine the impact of this compound on microbial growth or interference with the cell cycle. Consequently, there is no scientific basis to describe its potential inhibitory effects on microbial proliferation.

Analysis of Metabolic Pathway Modulation in Microorganisms

Scientific investigation into the modulation of metabolic pathways in microorganisms by this compound has not been reported in the available literature. As a result, there is no information on whether this compound affects microbial metabolism.

Antiparasitic Activity Mechanisms

A comprehensive review of scientific databases reveals no studies focused on the antiparasitic activity or the corresponding mechanisms of action for this compound.

Potential Anti-Cancer Mechanisms: In Vitro Studies

There is a lack of published in vitro studies investigating the potential anti-cancer mechanisms of this compound. While some benzothiazole derivatives have been explored for their anti-cancer properties, these findings cannot be extrapolated to the distinct benzodiazole structure of the compound .

Inhibition of Cancer Cell Proliferation

No specific research data or scientific reports are available that detail the effects of this compound on the inhibition of cancer cell proliferation. Therefore, its potential in this area remains uninvestigated.

Apoptosis Induction Pathways

While direct studies on this compound are not extensively available, the broader class of benzimidazole (B57391) derivatives has been a subject of interest in cancer research, with many compounds demonstrating the ability to induce programmed cell death, or apoptosis. The induction of apoptosis is a key mechanism for the therapeutic efficacy of many anti-cancer agents.

The pathways of apoptosis are complex and can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) routes. The intrinsic pathway is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. A shift in the balance towards pro-apoptotic proteins can lead to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, which are the executioners of apoptosis.

Tumor suppressor proteins, such as p53, play a crucial role in initiating apoptosis in response to cellular stress, including DNA damage. p53 can transcriptionally activate pro-apoptotic genes like Bax and PUMA. Furthermore, the c-Jun N-terminal kinase (JNK) signaling pathway is another important route that can lead to apoptosis. Some benzimidazole derivatives have been shown to induce apoptosis in cancer cells by generating oxidative stress, leading to mitochondria-dependent and caspase-independent pathways plos.org. The upregulation of p53 and the cyclin-dependent kinase inhibitor p21 can also be involved, leading to cell cycle arrest and apoptosis plos.org.

Enzyme Target Modulation (e.g., enzyme inhibition)

A primary mechanism through which benzimidazole derivatives exert their biological effects is by modulating the activity of various enzymes. This class of compounds is known to interact with a wide range of enzymatic targets.

In the context of cancer therapy, benzimidazole derivatives have been investigated as inhibitors of several key enzymes:

Poly(ADP-ribose) polymerase (PARP): Some benzimidazole-carboxamide derivatives act as PARP inhibitors. These molecules have a low molecular weight and high potency, forming hydrogen bonds and π-stacking interactions with the nicotinamide binding site of PARP-1 nih.gov.

Protein Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Benzimidazole compounds have been shown to interact with various kinases nih.gov. For example, some arylazopyrazoles with a core structure that can be related to benzimidazoles have demonstrated inhibitory effects on cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest researchgate.net.

Topoisomerases: These enzymes are essential for DNA replication and transcription. Benzimidazole derivatives have been reported to act as topoisomerase inhibitors nih.gov.

Dihydrofolate Reductase: This enzyme is a target for some antimicrobial and anticancer agents. Benzimidazole derivatives have also been found to inhibit dihydrofolate reductase nih.gov.

The general structure of benzimidazoles, resembling naturally occurring purine nucleotides, allows them to interact with the biopolymers of living systems through various forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces nih.gov.

Anti-Inflammatory Modulatory Effects of Related Compounds

Numerous benzimidazole derivatives have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of various inflammatory pathways and targets.

One of the primary mechanisms is the inhibition of pro-inflammatory cytokines. For example, certain imidazopyridine and benzimidazole derivatives have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages nih.gov.

Another key target for the anti-inflammatory action of benzimidazole derivatives is the cyclooxygenase (COX) enzyme, a key player in the synthesis of prostaglandins. However, some benzimidazole compounds exhibit atypical anti-inflammatory activity that does not involve COX inhibition nih.gov. These compounds were found to inhibit the release of lysosomal enzymes from neutrophils, suggesting an effect on neutrophil function as a potential anti-inflammatory mechanism nih.gov.

More recently, novel benzimidazole derivatives have been identified as potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, which is a major mediator of inflammation and pain acs.org.

The anti-inflammatory effects of benzimidazoles are influenced by the nature and position of substituents on the benzimidazole ring. Structure-activity relationship (SAR) studies have shown that substitutions at the N1, C2, C5, and C6 positions can significantly impact their anti-inflammatory activity proquest.com.

Modulation of Biological Systems and Receptor Interactions

The versatile structure of the benzimidazole scaffold allows it to interact with a wide array of biological systems and receptors, leading to a broad spectrum of pharmacological activities.

Cannabinoid Receptors: A novel class of benzimidazole derivatives has been developed as potent and selective agonists for the cannabinoid type 2 (CB2) receptor, with binding affinities in the nanomolar range and high selectivity over the CB1 receptor researchgate.net.

Serotonin Receptors: Certain benzimidazole-4-carboxamides and -carboxylates have been synthesized and evaluated as potent and selective antagonists of the 5-HT4 receptor, with some exhibiting subnanomolar affinity nih.gov.

Angiotensin Receptors: The benzimidazole ring is a key structural feature in some angiotensin II receptor blockers (ARBs), such as candesartan. The carboxyl group on the benzimidazole ring plays a crucial role in the interaction with the AT1 receptor wikipedia.org.

Androgen Receptors: In the field of oncology, benzimidazole derivatives have been developed as androgen receptor (AR) antagonists. For instance, galeterone contains a benzimidazole moiety that enhances its antagonist effect against the AR nih.gov.

The ability of the benzimidazole pharmacophore to engage in various types of chemical interactions, including hydrogen bonding and aromatic interactions, underpins its capacity to bind to a diverse range of biological targets nih.govresearchgate.net.

Advanced Applications and Materials Science Research Involving 1 Cyclohexylbenzodiazole 5 Carboxylic Acid

Role in Advanced Materials Development

Application as Stabilizing Agents in Nanomaterial Synthesis and Functionality

The carboxylic acid group present in 1-Cyclohexylbenzodiazole-5-carboxylic acid suggests its potential as a stabilizing or capping agent in the synthesis of nanomaterials, such as metallic nanoparticles or quantum dots. Carboxylic acids are known to bind to the surface of nanoparticles, preventing aggregation and allowing for further functionalization. However, specific studies employing this compound for this purpose, including data on its binding affinity, the resulting stability of the nanoparticles, or any unique functionalities imparted by the benzodiazole and cyclohexyl groups, are not documented in the available literature.

Conjugation Chemistry for Bioconjugated Materials

The carboxylic acid functionality in this compound provides a reactive site for conjugation to biomolecules, such as proteins or nucleic acids, through amide bond formation. This is a common strategy for creating bioconjugated materials for applications in diagnostics and therapeutics. While the general principles of this chemistry are well-established, there is no specific research available that demonstrates the use of this compound in bioconjugation, nor are there reports on the properties of any resulting bioconjugated materials.

Potential in Organic Electronics and Energy Applications

Benzodiazole derivatives have been investigated for their electron-accepting properties, making them of interest in the field of organic electronics, including organic solar cells and organic light-emitting diodes (OLEDs). The extended π-system of the benzodiazole core in this compound could theoretically contribute to useful electronic properties. However, there is a lack of published research that characterizes the electronic and photophysical properties of this specific compound or evaluates its performance in any organic electronic devices.

Development of Luminescent and Fluorescent Probes

The benzodiazole core is a known fluorophore, and its derivatives are often explored for their potential as luminescent and fluorescent probes for sensing and imaging applications. The substitution pattern, including the cyclohexyl and carboxylic acid groups on this compound, would be expected to influence its photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to its environment. Despite this potential, there are no specific studies detailing the luminescent or fluorescent properties of this compound or its application as a probe.

Analytical Method Development and Validation for 1 Cyclohexylbenzodiazole 5 Carboxylic Acid

Chromatographic Techniques for Purity and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 1-Cyclohexylbenzodiazole-5-carboxylic acid, offering high resolution and sensitivity for both purity determination and quantitative assay.

A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the target compound from potential impurities, starting materials, and degradation products. The selection of a stationary phase, such as a C18 (octadecylsilyl) column, is common for compounds with moderate polarity. The mobile phase composition is a critical parameter to optimize, generally consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netnih.gov For a carboxylic acid, the pH of the aqueous component is often acidified (e.g., with 0.1% trifluoroacetic acid or phosphoric acid) to suppress the ionization of the carboxyl group, which results in better peak shape and retention. researchgate.net

Detection is commonly achieved using a photodiode array (PDA) or a standard UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined from its UV spectrum. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1200 Series or equivalent |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Spectroscopic Analytical Methods (e.g., UV-Vis, IR)

Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the detector wavelength in HPLC analysis for optimal sensitivity. The benzodiazole ring system is the primary chromophore and is expected to exhibit distinct absorption bands in the UV region. The exact λmax would be determined by dissolving the compound in a suitable solvent, such as methanol (B129727) or ethanol, and scanning across the UV-Vis range (typically 200-400 nm).

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. The carboxylic acid group would produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding. A sharp and strong C=O (carbonyl) stretching vibration would be expected in the region of 1680-1725 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations would appear in the fingerprint region. Other characteristic peaks would include C-H stretching from the cyclohexyl group (around 2850-2950 cm⁻¹) and C=C and C=N stretching from the aromatic benzodiazole system.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850-2950 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1725 | Strong |

| C=C / C=N Stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-O Stretch | 1210-1320 | Medium |

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jddtonline.inforesearchgate.net It is a regulatory requirement and ensures the reliability of analytical data. jddtonline.info

Specificity: This ensures that the signal measured is unequivocally from the analyte of interest. It is assessed by analyzing a placebo or blank matrix to check for interferences at the retention time of the analyte. For a purity method, specificity is demonstrated by showing that the method can separate the main compound from its known impurities and degradation products.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five standard solutions of known concentrations. The results are plotted (peak area vs. concentration), and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.000 indicates good linearity.

Accuracy: Accuracy reflects the closeness of the measured value to a true or accepted reference value. It is often determined by the recovery of a known amount of analyte spiked into a blank matrix. The analysis is performed at multiple concentration levels (e.g., 80%, 100%, and 120% of the expected concentration), and the percentage recovery is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision: Variation within the same laboratory, considering different days, analysts, or equipment.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.net

Table 3: Hypothetical Method Validation Summary

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | No interference at analyte retention time | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (RSD) - Repeatability | ≤ 2.0% | 0.8% |

| Precision (RSD) - Intermediate | ≤ 2.0% | 1.2% |

| LOD | S/N ≥ 3:1 | 0.01 µg/mL |

| LOQ | S/N ≥ 10:1 | 0.03 µg/mL |

Robustness and Ruggedness Assessment of Analytical Procedures

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, robustness is tested by making small changes to parameters such as mobile phase pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), flow rate (e.g., ±10%), and mobile phase composition (e.g., ±2% organic). The effect on system suitability parameters (e.g., peak resolution, tailing factor) is monitored.

Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. This is often assessed during the intermediate precision study.

Development of Quality Control Strategies for Research Materials

A validated analytical method forms the cornerstone of a quality control (QC) strategy for research materials. This strategy ensures that the material used in studies is of consistent and acceptable quality. Key elements of a QC strategy for this compound would include:

Reference Standard: A highly purified and well-characterized batch of the compound is established as a reference standard. This standard is used for identification and quantification in subsequent analyses.

Specifications: A set of criteria to which the material must conform to be considered acceptable for its intended use. This would include tests for appearance, identity (e.g., by IR), purity (by HPLC), and assay (quantitative analysis by HPLC).

Routine Testing: Each new batch of the research material is tested against the established specifications using the validated analytical methods. This ensures batch-to-batch consistency.

Stability Testing: A stability-indicating method (an analytical method that can accurately detect changes in the purity and potency of the active ingredient over time) is used to assess the shelf-life of the material under defined storage conditions.

By implementing these comprehensive analytical development and validation procedures, a high degree of confidence in the quality and reliability of data generated for this compound can be achieved.

Future Research Directions and Opportunities

Exploration of Novel Synthetic Pathways for Scalability and Efficiency

The development of new drugs or materials hinges on the ability to produce the core molecule in a cost-effective, efficient, and scalable manner. Future research into the synthesis of 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid could focus on moving beyond traditional condensation reactions, which often require harsh conditions. nih.gov

Key areas for exploration include:

Green Chemistry Approaches: Utilizing environmentally benign solvents, such as water or ionic liquids, and developing catalytic systems to reduce waste and energy consumption. mdpi.com Recent methods for benzimidazole (B57391) synthesis have employed microwave irradiation and ultrasound to accelerate reaction times and improve yields. mdpi.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to batch processing. This would be a crucial step for producing the compound in larger quantities for extensive testing.

Catalytic C-H Activation: A more advanced strategy involves the direct formation of bonds on the benzimidazole core or its precursors, bypassing the need for pre-functionalized starting materials. This approach is highly atom-economical and represents a modern frontier in organic synthesis. dntb.gov.ua

| Synthetic Strategy | Potential Advantages |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety. |

| Flow Chemistry | High scalability, improved process control, enhanced safety. |

| C-H Activation | High atom economy, reduced synthetic steps, novel derivatization. |

Design of Next-Generation Derivatives with Enhanced Selectivity or Potency

The core structure of 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid is ripe for modification to create a library of next-generation derivatives. The goal would be to tune its properties for specific research applications, such as targeting a particular enzyme or receptor. jazindia.com The process involves systematic structure-activity relationship (SAR) studies, where modifications to different parts of the molecule are correlated with changes in biological activity. nih.gov

Potential derivative design strategies include:

Modification of the Cyclohexyl Group: Replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups to probe the impact of sterics and lipophilicity on target binding.

Bioisosteric Replacement of the Carboxylic Acid: Substituting the carboxylic acid with other acidic groups (like tetrazoles) or amides and esters to alter acidity, cell permeability, and metabolic stability.

Functionalization of the Benzimidazole Core: Introducing various substituents onto the benzene (B151609) portion of the benzimidazole ring to modulate electronic properties and create new interaction points with biological targets.

Deeper Mechanistic Elucidation at the Molecular and Sub-Cellular Levels

Should 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid or its derivatives show promise in a particular biological context (e.g., as an anticancer or antimicrobial agent), a deep understanding of its mechanism of action would be critical. nih.gov This involves moving beyond identifying if it works to understanding how it works.

Future mechanistic studies could involve:

Target Identification and Validation: Using techniques like chemical proteomics to identify the specific proteins or biomolecules the compound binds to within a cell.

Structural Biology: Co-crystallizing the compound with its target protein to obtain high-resolution X-ray diffraction data, revealing the precise binding mode and key molecular interactions.

Cellular Imaging: Employing fluorescently tagged versions of the compound to visualize its uptake, distribution, and localization within different sub-cellular compartments.

Interdisciplinary Research with Materials Science and Nanotechnology

The benzimidazole scaffold is not limited to pharmacology; its unique electronic and structural properties make it a valuable component in advanced materials. nbinno.com The fusion of a benzene and imidazole (B134444) ring creates a stable, electron-rich system that has found applications in organic electronics and corrosion prevention. semanticscholar.orgnbinno.com

Collaborative research could explore:

Organic Electronics: Investigating the potential of the compound and its derivatives as components in Organic Light-Emitting Diodes (OLEDs) or organic semiconductors. The specific substitution pattern could influence the material's thermal stability and electron-transporting capabilities. nbinno.com

Corrosion Inhibitors: Benzimidazole derivatives are known to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Computational studies have been used to predict the anti-corrosion properties of novel benzimidazoles. doi.org The efficacy of 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid in this application could be a fruitful area of investigation.

Nanoparticle Functionalization: The carboxylic acid group provides a convenient anchor point for attaching the molecule to the surface of nanoparticles. This could be used to create functionalized nanomaterials for drug delivery, sensing, or catalysis.

Advanced Computational Modeling for Predictive Research and Rational Design

In modern chemical research, computational modeling is an indispensable tool for accelerating the discovery process. nih.gov By simulating molecular properties and interactions, researchers can prioritize which compounds to synthesize and test, saving significant time and resources.

For 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid, computational approaches could be used to:

Predict Pharmacokinetic Properties (ADME/Tox): In silico models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile, helping to identify potential liabilities early in the research process. researchgate.net

Molecular Docking: If a biological target is known or hypothesized, molecular docking can simulate the binding of the compound and its designed derivatives into the target's active site. This helps in understanding binding modes and predicting the affinity of new analogues. mdpi.comanalis.com.my

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as the HOMO-LUMO energy gap, which can be correlated with reactivity and potential applications in materials science. doi.org

| Computational Method | Application in Research |

| ADME/Tox Prediction | Early assessment of drug-likeness and potential toxicity. |

| Molecular Docking | Predicting binding affinity and mode to biological targets. |

| Quantum Chemistry (DFT) | Calculating electronic properties for materials science applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.